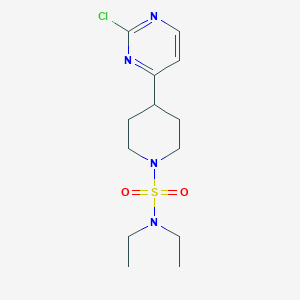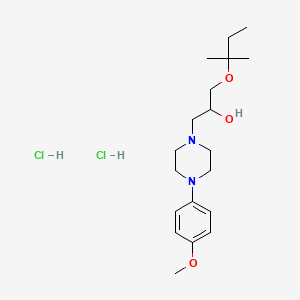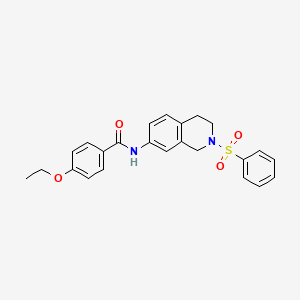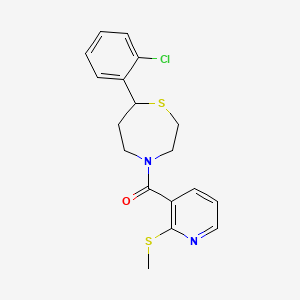
Tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a synthetic compound that has gained significant attention in scientific research. It is commonly used in the development of new drugs due to its unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is not fully understood. However, it has been proposed that it exerts its pharmacological effects through the modulation of various signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation and cancer. It has also been found to inhibit the replication of certain viruses by interfering with viral entry and replication.
Effets Biochimiques Et Physiologiques
Tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Additionally, it has been found to protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate in lab experiments is its potent pharmacological activity. It has been shown to exhibit activity at low concentrations, making it a valuable tool for drug development. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate in scientific research. One potential direction is the development of new drugs for the treatment of neurodegenerative diseases. Another direction is the investigation of its potential as an anti-viral agent. Additionally, there is potential for the development of new anti-inflammatory and anti-cancer drugs based on its pharmacological activity.
Conclusion
Tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a synthetic compound that has shown promise in scientific research. Its potent pharmacological activity makes it a valuable tool for drug development. Its anti-inflammatory, anti-cancer, and anti-viral activities, as well as its neuroprotective effects, make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves the reaction of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with tert-butanol in the presence of a dehydrating agent such as thionyl chloride. The product is then purified through recrystallization.
Applications De Recherche Scientifique
Tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been extensively used in scientific research for the development of new drugs. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. It has also been shown to possess neuroprotective effects and has potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)12-11-5-4-10(15)8-9(11)6-7-16-12/h4-5,8,12,16H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFAXPDPWRTJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2=C(CCN1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

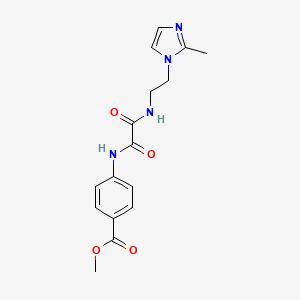
![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)
![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)
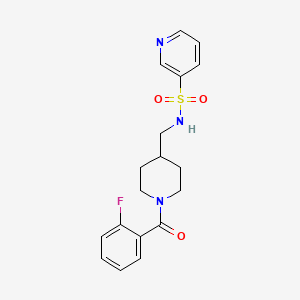
![(E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine](/img/structure/B2516926.png)
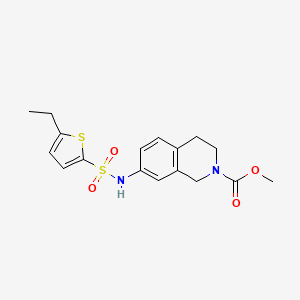
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)
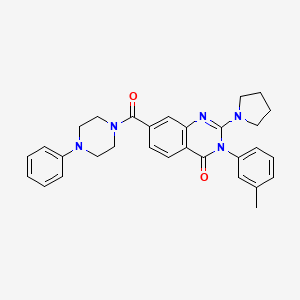
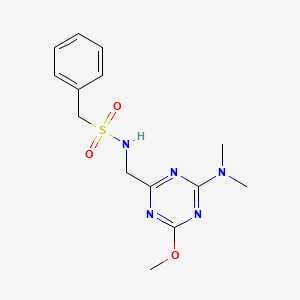
![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)
